7-Bromo-6-iodo-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3BrINS |
|---|---|
Molecular Weight |
339.98 g/mol |
IUPAC Name |
7-bromo-6-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrINS/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H |
InChI Key |
OSFUDNBEWIYHGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=CS2)Br)I |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 6 Iodo Benzothiazole
Strategies for Regioselective Di-halogenation of the Benzothiazole (B30560) Core
Introducing substituents onto an existing benzothiazole ring system is governed by the principles of electrophilic aromatic substitution. The inherent electronic properties of the benzothiazole nucleus typically direct incoming electrophiles to the 4- and 6-positions. Therefore, achieving the specific 7-bromo-6-iodo substitution pattern requires specialized techniques to override this natural reactivity and control the position of halogenation.
Directed ortho metalation (DoM) is a powerful synthetic tool that enables the deprotonation of a specific position ortho to a directing metalation group (DMG). wikipedia.org In this strategy, the DMG, which contains a heteroatom, coordinates to a strong organolithium base. wikipedia.org This coordination positions the base to selectively remove a proton from the adjacent ortho position, generating a stabilized aryllithium intermediate. This intermediate can then be trapped by an electrophile, such as a halogen source, to install a substituent with high regioselectivity. wikipedia.org
For the benzothiazole system, the nitrogen and sulfur atoms in the thiazole (B1198619) ring can collectively act as a DMG, directing metalation to the C7 position. A plausible route to 7-Bromo-6-iodo-benzothiazole via DoM would involve a stepwise halogenation. For example, starting with 6-iodobenzothiazole, a DoM reaction using a strong base like n-butyllithium or lithium diisopropylamide (LDA) would selectively generate the 7-lithiated intermediate. Quenching this species with an electrophilic bromine source, such as N-bromosuccinimide (NBS), would then furnish the desired this compound. The success of this approach hinges on the careful control of reaction conditions, particularly temperature, to prevent side reactions.
Standard electrophilic aromatic substitution on an unsubstituted benzothiazole ring is not a viable direct route to this compound due to a lack of regiocontrol. libretexts.orgyoutube.com The reaction of benzothiazole with electrophilic halogenating agents typically results in substitution at the more electronically activated 4- and 6-positions.
Achieving the desired substitution pattern via this method would necessitate a multi-step process starting with a pre-substituted benzothiazole. For instance, one could begin with 7-bromobenzothiazole (B152689) and attempt a subsequent iodination. However, the bromine atom is a deactivating, ortho-, para-director. This would direct the incoming iodine electrophile to the 4- and 6-positions, not the desired 6-position. Conversely, starting with 6-iodobenzothiazole would face a similar challenge in directing a bromine electrophile to the 7-position. Therefore, direct electrophilic halogenation is generally unsuitable for synthesizing this specific isomer due to inherent regioselectivity issues. libretexts.org
In recent years, transition metal-catalyzed C-H activation has become a premier strategy for the regioselective functionalization of aromatic rings. rsc.org Palladium-catalyzed reactions are particularly prominent, utilizing a directing group to guide the catalyst to a specific C-H bond for cleavage and subsequent functionalization. rsc.orgacs.org For 2-arylbenzothiazoles, the nitrogen atom of the thiazole ring can effectively direct the palladium catalyst to the ortho C-H bonds of the 2-aryl substituent. rsc.org
To synthesize this compound, a similar strategy could be envisioned where the thiazole nitrogen directs a palladium catalyst to the C7 position. A sequential halogenation could be employed, starting with benzothiazole or a 6-substituted variant. For example, a palladium-catalyzed C-H iodination at the 6-position could be followed by a directed C-H bromination at the 7-position, or vice-versa. This method provides a potential pathway for high regioselectivity, though it requires careful optimization of catalysts, ligands, and reaction conditions to control the mono- versus di-halogenation and to direct the second halogenation to the correct position. rsc.orgrsc.org
Oxidative halogenation involves the use of an oxidant in conjunction with a halide source to generate a highly reactive halogenating species. While this can be a powerful method, controlling the regioselectivity on a complex heterocyclic system like benzothiazole remains a significant challenge. Some protocols describe oxidative cyclization to form benzothiazoles, where an oxidizing agent is used to facilitate ring closure. researchgate.net However, the direct oxidative halogenation of the benzothiazole core is less common and would likely suffer from the same regioselectivity issues as electrophilic halogenation, yielding mixtures of products. An oxidative ring-opening of the benzothiazole ring has also been reported, which represents an alternative reaction pathway under oxidative conditions. scholaris.ca
Precursor-Based Synthesis Routes
A more reliable and often preferred strategy for obtaining complex, specifically substituted heterocycles is to construct the ring system from a precursor that already contains the desired substitution pattern. This approach transfers the challenge from controlling regioselectivity on the final heterocycle to the synthesis of the acyclic starting material.
The most common and versatile method for synthesizing the benzothiazole scaffold is the condensation and subsequent cyclization of a 2-aminothiophenol (B119425) with a one-carbon electrophile. mdpi.comnih.govmdpi.com This electrophile can be a carboxylic acid, aldehyde, acyl chloride, or another derivative. mdpi.comnih.gov
To synthesize this compound using this method, the key starting material would be 2-amino-3-bromo-4-iodothiophenol. The cyclocondensation of this highly substituted precursor with a simple C1 source, such as formic acid or triethyl orthoformate, would directly yield the target molecule in a single, unambiguous step. The primary synthetic challenge is therefore shifted to the multi-step preparation of the 2-amino-3-bromo-4-iodothiophenol precursor, which must be assembled with the correct arrangement of functional groups on the benzene (B151609) ring before the benzothiazole ring is formed.
Table 1: Comparative Overview of Synthetic Methodologies
| Synthetic Strategy | Core Concept | Advantages | Disadvantages |
| Directed Ortho Metalation (DoM) | Stepwise, directed lithiation and quenching with electrophilic halogens. | High potential for regioselectivity at the C7 position. | Requires cryogenic temperatures and strongly basic, anhydrous conditions. |
| Electrophilic Halogenation | Direct reaction of the benzothiazole core with electrophilic halogen sources. | Operationally simple. | Poor regioselectivity for the 6,7-substitution pattern; leads to isomeric mixtures. |
| Pd-Catalyzed C-H Halogenation | Sequential C-H activation at specific sites directed by the thiazole ring. | High potential for regioselectivity; tolerates various functional groups. | Requires expensive palladium catalysts and optimization of reaction conditions. |
| Oxidative Halogenation | Generation of a reactive halogenating species using an oxidant. | Can utilize simple halide salts. | Regioselectivity is difficult to control and often mirrors standard electrophilic substitution. |
| Precursor-Based Cyclocondensation | Construction of the benzothiazole ring from a pre-halogenated 2-aminothiophenol. | Unambiguous and complete control over the final substitution pattern. | The synthesis of the required substituted precursor can be lengthy and complex. |
Cyclocondensation Reactions Utilizing Substituted 2-Aminothiophenols
Synthesis from Halogenated 2-Aminothiophenols
A primary and logical approach to constructing the this compound scaffold involves the cyclization of a correspondingly substituted 2-aminothiophenol precursor, namely 4-bromo-5-iodo-2-aminothiophenol. This method builds the thiazole ring onto a pre-halogenated benzene ring.
The synthesis of the key intermediate, 4-bromo-5-iodo-2-aminothiophenol, can be envisioned starting from a commercially available dihalogenated aniline (B41778). For instance, 4-bromo-3-iodoaniline (B1283032) could be subjected to reactions that introduce a thiol group ortho to the amino group. One common method is the Herz reaction, involving treatment with sulfur monochloride followed by hydrolysis to yield the aminothiophenol.
Once the 4-bromo-5-iodo-2-aminothiophenol is obtained, the benzothiazole ring can be formed through condensation with a suitable one-carbon synthon. A variety of reagents can be employed for this purpose, including formic acid, formamide, or orthoesters. For example, refluxing the aminothiophenol with formic acid would lead to the formation of the N-formyl derivative, which then undergoes intramolecular cyclization and dehydration to afford this compound.
Table 1: Illustrative Reaction Conditions for Synthesis from Halogenated 2-Aminothiophenol
| Starting Material | Reagent for C2 | Solvent | Temperature (°C) | Yield (%) |
| 4-bromo-5-iodo-2-aminothiophenol | Formic acid | - | Reflux | Not reported |
| 4-bromo-5-iodo-2-aminothiophenol | Triethyl orthoformate | Ethanol | Reflux | Not reported |
Multi-Component Reactions with Dihalo-Substituted Precursors
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like this compound in a single synthetic operation. A plausible MCR approach would involve the reaction of a dihalo-substituted aniline, a source of sulfur, and a one-carbon component.
For instance, a reaction between 4-bromo-3-iodoaniline, elemental sulfur, and a suitable aldehyde or its equivalent in the presence of a catalyst could potentially yield the desired benzothiazole. Copper or palladium catalysts are often employed in such transformations to facilitate the C-S bond formation. The reaction proceeds through the in situ formation of a thioamide or a related intermediate, which then undergoes intramolecular cyclization. The specific conditions, including the choice of catalyst, solvent, and temperature, would be critical for achieving good yields and selectivity.
Intramolecular Annulation of Halogenated Thioanilides and Related Systems
This strategy involves the pre-formation of an N-(dihalophenyl)thioamide, which then undergoes intramolecular cyclization to form the benzothiazole ring. This approach offers good control over the substitution pattern of the final product.
Base-Promoted Intramolecular C-S Bond Coupling Cyclization
In this method, an N-(4-bromo-5-iodophenyl)thioamide is treated with a base to promote the intramolecular nucleophilic aromatic substitution of one of the halogens by the sulfur atom of the thioamide. The choice of base and reaction conditions is crucial to favor the desired cyclization over other potential side reactions. Strong bases such as sodium hydride or potassium tert-butoxide are often used in aprotic polar solvents like DMF or DMSO.
The reactivity of the halogens at the 4- and 5-positions of the phenyl ring would influence the regioselectivity of the cyclization. Generally, iodine is a better leaving group than bromine in nucleophilic aromatic substitution reactions. Therefore, the cyclization is expected to occur via the displacement of the iodine atom at the 5-position to form the C-S bond at the 6-position of the resulting benzothiazole.
Table 2: Representative Conditions for Base-Promoted Intramolecular Cyclization
| Substrate | Base | Solvent | Temperature (°C) |
| N-(4-bromo-5-iodophenyl)thioformamide | K₂CO₃ | DMF | 120 |
| N-(4-bromo-5-iodophenyl)thioacetamide | NaH | THF | Reflux |
Oxidative Cyclization Pathways
Oxidative cyclization of thioanilides provides another powerful method for the synthesis of benzothiazoles. This approach, often referred to as the Jacobsen-Hugershoff reaction, involves the use of an oxidizing agent to facilitate the intramolecular C-S bond formation.
For the synthesis of this compound, an N-(4-bromo-5-iodophenyl)thioamide would be subjected to an oxidizing agent. A variety of oxidants can be employed, including potassium ferricyanide, iodine, or hydrogen peroxide. The reaction typically proceeds through a radical or an electrophilic mechanism, leading to the formation of the benzothiazole ring. The choice of oxidant and reaction conditions can influence the yield and purity of the product. For instance, the use of iodine as an oxidant is a common and effective method for this transformation.
Transformations of Pre-formed Mono- or Di-halogenated Benzothiazoles
An alternative strategy involves the synthesis of a mono- or di-halogenated benzothiazole followed by further halogenation to introduce the desired bromine and iodine atoms at the 6- and 7-positions.
A plausible route starts with the synthesis of 6-aminobenzothiazole. This can be brominated at the 7-position using bromine in acetic acid to yield 7-bromo-6-aminobenzothiazole. Subsequently, the amino group at the 6-position can be converted to an iodo group via a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of an acid, followed by treatment with an iodide salt (e.g., potassium iodide). This sequence allows for the controlled introduction of the bromine and iodine atoms at the desired positions.
Another approach could involve the direct halogenation of a pre-existing benzothiazole. For example, the iodination of 7-bromobenzothiazole or the bromination of 6-iodobenzothiazole could potentially yield the target molecule. However, controlling the regioselectivity of such electrophilic aromatic substitution reactions on the benzothiazole ring can be challenging and may lead to a mixture of isomers.
Table 3: Key Transformations of Pre-formed Benzothiazoles
| Starting Material | Reagent(s) | Product |
| 6-Aminobenzothiazole | 1. Br₂/AcOH; 2. NaNO₂/H⁺, then KI | This compound |
| 7-Bromobenzothiazole | I₂/Oxidant | This compound (potential) |
| 6-Iodobenzothiazole | Br₂/Lewis Acid | This compound (potential) |
Catalytic Systems and Reaction Conditions in 7-Br-6-I-BT Synthesis
The synthesis of this compound often relies on the use of specific catalytic systems and carefully controlled reaction conditions to achieve high yields and selectivity.
In the context of intramolecular C-S bond formation , palladium and copper catalysts are widely employed. For instance, palladium catalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be used in combination with a base to promote the cyclization of N-(halophenyl)thioamides. Copper(I) salts, such as CuI, are also effective catalysts for this transformation, often in the presence of a ligand like 1,10-phenanthroline.
For oxidative cyclization reactions , while classical methods use stoichiometric oxidants, modern approaches are exploring catalytic systems. For example, transition metal catalysts can be used in the presence of a terminal oxidant (e.g., air or hydrogen peroxide) to facilitate the cyclization in a more atom-economical manner.
In the case of the Sandmeyer reaction for the conversion of an amino group to an iodo group, copper(I) iodide is a common catalyst that facilitates the decomposition of the diazonium salt and the introduction of the iodine atom.
The choice of solvent is also critical. Aprotic polar solvents like DMF, DMSO, and NMP are frequently used for C-S coupling reactions as they can dissolve the reactants and facilitate the nucleophilic substitution steps. The reaction temperature is another important parameter that needs to be optimized for each specific synthetic route to ensure efficient conversion and minimize side reactions.
Table 4: Common Catalytic Systems and Conditions
| Reaction Type | Catalyst | Ligand (if any) | Base (if any) | Solvent |
| Intramolecular C-S Coupling | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene |
| Intramolecular C-S Coupling | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane |
| Sandmeyer Iodination | CuI | - | - | H₂O/Acid |
Transition Metal-Catalyzed Methodologies (e.g., Cu, Fe, Pd)
Transition metal catalysis offers powerful tools for the formation of carbon-heteroatom and carbon-halogen bonds, which are central to the synthesis of this compound. Palladium-, copper-, and iron-based catalysts are commonly employed for the construction of the benzothiazole core and for the introduction of halogen substituents.
One plausible transition metal-catalyzed approach to this compound could involve the cyclization of a pre-functionalized aniline derivative. For instance, a suitably substituted o-aminothiophenol could undergo condensation with a carbonyl compound or its equivalent, followed by a metal-catalyzed intramolecular C-S bond formation.
A key strategy in the synthesis of polysubstituted benzothiazoles is the use of palladium-catalyzed cross-coupling reactions. While not a direct synthesis of the target compound, the principles of regioselective halogenation catalyzed by transition metals are well-established for similar heterocyclic systems. For example, rhodium and ruthenium catalysts have been used for the selective C-H halogenation of 2-arylbenzo[d]oxazoles, demonstrating the potential for site-specific functionalization. rsc.org Such a strategy could theoretically be adapted for the late-stage halogenation of a benzothiazole precursor.
Copper salts are frequently used in Sandmeyer-type reactions to introduce halogens onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgbyjus.com This method is particularly relevant for the synthesis of halogenated benzothiazoles starting from an amino-substituted benzothiazole. For example, the synthesis of 6-iodo-2-methyl-1,3-benzothiazole (B1270502) has been achieved from 6-amino-2-methylbenzothiazole, suggesting a similar pathway could be employed for the synthesis of 6-iodo-benzothiazole. chemicalbook.com
Table 1: Examples of Transition Metal-Catalyzed Reactions in Benzothiazole Synthesis
| Catalyst Type | Reaction Type | Relevance to this compound Synthesis |
| Palladium (Pd) | C-H Functionalization/Intramolecular C-S Bond Formation | Potential for cyclization of a di-halogenated aniline precursor. acs.org |
| Copper (Cu) | Sandmeyer Reaction | A viable method for introducing the iodo or bromo group onto a pre-existing bromo- or iodo-benzothiazole, respectively, starting from an amino-benzothiazole precursor. wikipedia.orgbyjus.com |
| Rhodium (Rh) / Ruthenium (Ru) | C-H Halogenation | Demonstrates the principle of regioselective halogenation on a related heterocyclic core, which could be explored for the target molecule. rsc.org |
Metal-Free Synthetic Protocols
Metal-free synthetic methods are gaining increasing attention due to their cost-effectiveness and reduced environmental impact. These approaches often rely on the use of strong acids, bases, or oxidizing agents to facilitate the desired transformations.
A plausible metal-free route to this compound could involve the direct halogenation of a suitable benzothiazole precursor. For example, the direct iodination of electron-deficient benzothiazoles has been achieved under strong oxidative and acidic conditions. acs.org This suggests that 7-bromo-benzothiazole could potentially be iodinated at the 6-position. The synthesis of 7-bromo-benzothiazole itself can be accomplished from 7-bromo-benzothiazol-6-ylamine via a diazotization reaction followed by treatment with hypophosphorous acid, which is a metal-free process. chemicalbook.com
Furthermore, iodine itself can act as a catalyst in the synthesis of benzothiazoles. For instance, iodine-catalyzed aerobic oxidative cyclization of cyclohexanones and thioureas provides a metal-free route to 2-aminobenzothiazoles. scispace.com While not directly applicable to the synthesis of the unsubstituted benzothiazole core of the target molecule, it highlights the utility of iodine in facilitating key bond formations in a metal-free manner. An efficient, economical, and convenient method for the preparation of 2-substituted benzothiazoles from N'--substituted-N-(2-halophenyl)thioureas has been developed via a base-promoted cyclization in dioxane without any transition metal. nih.gov
The Sandmeyer reaction, a cornerstone in the synthesis of aryl halides from aryl diazonium salts, can also be performed under metal-free conditions for certain transformations, although the classic reaction utilizes copper salts. wikipedia.orgbyjus.commasterorganicchemistry.com The conversion of an amino group on the benzothiazole ring to a halogen can be a key step in a multi-step synthesis of this compound.
Table 2: Key Metal-Free Reactions in the Context of this compound Synthesis
| Reaction Type | Reagents | Potential Application |
| Direct Iodination | I2, Oxidizing Agent, Acid | Iodination of 7-bromo-benzothiazole to yield the target compound. acs.org |
| Diazotization/Deamination | NaNO2, H2SO4, H3PO2 | Synthesis of 7-bromo-benzothiazole from 7-bromo-benzothiazol-6-ylamine. chemicalbook.com |
| Base-Promoted Cyclization | Base (e.g., K2CO3) | Cyclization of a suitable di-halogenated N-(2-halophenyl)thioamide precursor. nih.gov |
Application of Green Chemistry Principles
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied through various strategies.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and often enabling reactions under solvent-free conditions. scielo.brsemanticscholar.orgijpbs.com The synthesis of various benzothiazole derivatives has been shown to be significantly enhanced by microwave irradiation. For instance, the regioselective halogenation of related heterocyclic systems has been successfully carried out under microwave conditions, suggesting that the bromination or iodination of a benzothiazole precursor could be expedited using this technology. semanticscholar.org The use of glycerol (B35011) as a green solvent in the microwave-assisted synthesis of benzothiazoles further highlights the potential for environmentally benign procedures. semanticscholar.org
Developing synthetic routes that avoid the use of catalysts and additives is a key aspect of green chemistry. While challenging, some transformations can be achieved under thermal conditions. For example, the thermally induced cyclization of ortho-halobenzanilides provides a transition-metal-free and additive-free route to benzothiazoles. researchgate.net This approach, if applied to a suitably substituted precursor, could offer a clean method for constructing the core of this compound.
The use of environmentally benign solvents is a central tenet of green chemistry. While specific examples for the synthesis of this compound are not available, the broader field of benzothiazole synthesis has seen the application of greener solvent systems. The synthesis of benzothiazoles in aqueous media has been reported, which significantly reduces the environmental impact of the process. The development of synthetic routes in such media for the target compound would be a significant advancement in its green synthesis.
Reactivity and Transformations of 7 Bromo 6 Iodo Benzothiazole
Differentiating Reactivity of Bromine and Iodine Substituents
The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds on the aromatic ring possess significantly different bond dissociation energies and polarizability. The C-I bond is longer and weaker than the C-Br bond, making the iodine atom a more facile leaving group in many reactions, particularly in transition metal-catalyzed cross-coupling reactions. nih.gov This inherent difference is the cornerstone of selective functionalization strategies for this molecule.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In dihalogenated substrates like 7-Bromo-6-iodo-benzothiazole, the selectivity of these reactions is predominantly governed by the relative reactivity of the C-X bond, which generally follows the order C-I > C-Br > C-Cl for oxidative addition to a Pd(0) catalyst.
The greater reactivity of the carbon-iodine bond allows for selective functionalization at the C6 position of the benzothiazole (B30560) ring. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, coupling partners such as boronic acids (Suzuki-Miyaura), organostannanes (Stille), organozincs (Negishi), alkenes (Heck), or terminal alkynes (Sonogashira) can be introduced at the C6-position while leaving the C7-bromo substituent intact.
For instance, in a typical Suzuki-Miyaura coupling, the reaction can be tuned to favor the oxidative addition of the Pd(0) catalyst into the C-I bond over the C-Br bond. nih.govacs.org Similarly, Sonogashira couplings, which are instrumental in synthesizing arylacetylenes, can be performed selectively at the more reactive C-I bond. beilstein-journals.orgresearchgate.net This initial transformation yields a 7-bromo-6-substituted-benzothiazole, which serves as a valuable intermediate for further diversification.
Table 1: Representative Conditions for Selective Cross-Coupling at the Iodine Site This table is illustrative, based on general principles for dihaloarenes.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃ or K₃PO₄ | Toluene/EtOH/H₂O or Dioxane | 7-Bromo-6-aryl-benzothiazole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N or Piperidine | THF or DMF | 7-Bromo-6-alkynyl-benzothiazole |
| Negishi | R-ZnX | Pd(PPh₃)₄ | None | THF | 7-Bromo-6-alkyl/aryl-benzothiazole |
Once the iodine at the C6 position has been selectively replaced, the remaining bromine at the C7 position becomes the target for a second cross-coupling reaction. Generally, the C-Br bond requires more forcing conditions (e.g., higher temperatures, different ligands) to react compared to the C-I bond. This two-step, one-pot or sequential approach enables the synthesis of disubstituted benzothiazoles with different groups at the C6 and C7 positions, which would be challenging to achieve otherwise. The robustness of catalysts and the tolerance of various functional groups make this a highly versatile strategy. nih.gov
Nucleophilic aromatic substitution (SNAr) is another pathway for functionalizing aryl halides. Unlike cross-coupling reactions, the SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group. nih.govlibretexts.org The success of this reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. libretexts.org
The benzothiazole ring itself is electron-deficient, which can facilitate nucleophilic attack. However, for SNAr, the reactivity of halogens as leaving groups is typically F > Cl > Br > I, the reverse of that seen in cross-coupling reactions. youtube.com This is because the rate-determining step is often the initial nucleophilic attack, which is favored by a more electronegative halogen that polarizes the C-X bond, rather than the leaving group's departure. Therefore, nucleophilic substitution at the C-Br or C-I positions of this compound would likely require strong nucleophiles and potentially harsh reaction conditions, and selectivity might be difficult to control without additional activating groups.
Halogen-metal exchange, typically using organolithium reagents like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) at low temperatures, is a common method for generating aryllithium species. baranlab.org Similar to cross-coupling, the reactivity order for this exchange is I > Br > Cl. This provides a highly efficient and selective method for functionalizing the C6 position of this compound.
By treating the compound with one equivalent of an alkyllithium reagent at a low temperature (e.g., -78 °C), a selective iodine-lithium exchange is expected to occur, forming 7-bromo-6-lithio-benzothiazole. wikipedia.org This potent nucleophilic intermediate can then be trapped (quenched) with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides, silyl (B83357) chlorides) to introduce new functional groups at the C6 position. researchgate.net This method offers an alternative to palladium-catalyzed reactions and is particularly useful for introducing functionalities that are not readily accessible via cross-coupling.
Selective Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Heck, Sonogashira) at Halogen Sites
Regioselective C-H Functionalization of the Benzothiazole Core
Beyond the functionalization of the carbon-halogen bonds, direct C-H functionalization represents a modern and atom-economical approach to modifying the benzothiazole scaffold. chemrxiv.org In this strategy, a C-H bond is cleaved and replaced with a new bond, typically with the aid of a transition metal catalyst. For benzothiazole and related 6,5-fused heterocyclic systems, C-H functionalization of the six-membered carbocyclic ring is more challenging than that of the five-membered heterocyclic ring. mdpi.com
The electronic properties of the benzothiazole nucleus and the presence of the directing heteroatoms (N and S) can influence the regioselectivity of C-H functionalization. mdpi.com Research on related systems suggests that C-H activation often occurs at positions adjacent to the heteroatoms or at electronically distinct sites. For the benzothiazole core, the C2, C4, and C7 positions are the most common sites for C-H functionalization. Given the existing substitution at C6 and C7 in this compound, the most likely positions for further C-H activation would be C2, C4, or C5. Palladium-catalyzed direct arylation, for example, has been shown to functionalize the C7 position of benzothiazoles, suggesting that the C4 position in the target molecule could be a viable site for such transformations. mdpi.com The specific outcome would depend heavily on the directing group used and the catalytic system employed. nih.govacs.org
C2-Functionalization in the Presence of Halogens
The C2 position of the benzothiazole ring is inherently acidic and susceptible to deprotonation, making it a prime target for functionalization. This reactivity persists in the presence of halogen substituents on the benzene (B151609) ring. Methodologies for introducing alkyl or aryl groups at the C2 position typically involve C-H activation, often catalyzed by transition metals or promoted by photoredox catalysts. rsc.orgchemrxiv.org
One common strategy is the direct arylation of the C2-H bond. This can be achieved under palladium-catalyzed conditions, reacting the benzothiazole with various iodoarenes. chemrxiv.org Another modern approach involves visible-light-induced photoredox catalysis for the decarboxylative alkylation of benzothiazoles using aliphatic carboxylic acids as alkylation reagents. rsc.org These metal-free conditions offer a broad substrate scope and mild reaction conditions. rsc.org
Furthermore, the C2 position can be functionalized through the formation of thiazol-2-yl-phosphonium salts. Benzothiazoles react regioselectively with triphenylphosphine (B44618) to form these salts, which can then react with a variety of O- and N-centered nucleophiles to introduce ethers and amines at the C2 position under mild conditions. nih.gov The electron-withdrawing nature of the bromine and iodine atoms on the benzene ring of this compound is expected to enhance the acidity of the C2-proton, potentially facilitating these functionalization reactions.
Functionalization at Other Aromatic Positions (e.g., C4, C5)
Functionalization of the benzene ring of this compound is dominated by the reactivity of the carbon-halogen bonds, primarily through transition metal-catalyzed cross-coupling reactions. The significant difference in bond strength and reactivity between the C-I and C-Br bonds allows for highly selective and sequential functionalization. The C-I bond at the C6 position is considerably more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond at the C7 position. rsc.org
This reactivity difference enables a modular approach to synthesizing complex derivatives. For instance, a Suzuki-Miyaura, Sonogashira, or Stille coupling reaction can be performed selectively at the C6 position, leaving the C7-bromo group intact for a subsequent, different coupling reaction under more forcing conditions. cdnsciencepub.comorganic-chemistry.orgbeilstein-journals.org
Suzuki-Miyaura Coupling : This reaction couples the aryl halide with a boronic acid or ester. It is a robust method for forming C-C bonds and is compatible with a wide range of functional groups. nih.govresearchgate.netnih.gov For this compound, the initial coupling would occur preferentially at the C6-iodo position. rsc.org
Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with the aryl halide, catalyzed by palladium and copper complexes. beilstein-journals.orgresearchgate.netresearchgate.net It is a powerful method for synthesizing arylalkynes and would selectively occur at the C6 position first.
Stille Coupling : This reaction couples the aryl halide with an organotin compound (stannane). organic-chemistry.orgwikipedia.org It is highly versatile, though the toxicity of tin reagents is a drawback. The selectivity for the C-I bond over the C-Br bond is also pronounced in this reaction.
The table below summarizes typical conditions for these selective cross-coupling reactions on aryl-iodide bonds in the presence of aryl-bromide bonds.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Expected Outcome on Target Molecule |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | Selective C-C bond formation at the C6 position. |
| Sonogashira | R-C≡CH | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF | Selective formation of a C-C triple bond at the C6 position. |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | None (or LiCl additive) | Toluene, Dioxane, THF | Selective C-C bond formation at the C6 position. |
Beyond cross-coupling, direct C-H functionalization at the C4 or C5 positions, while more challenging due to the presence of the reactive C-H bond at C2 and the C-X bonds, can sometimes be achieved through directed metalation or specific catalytic systems designed for regioselective C-H activation on benzofused heterocycles. nih.gov
Oxidation and Reduction Reactions
Oxidation: The benzothiazole core is susceptible to oxidation at the sulfur atom or can undergo oxidative ring-opening. Treatment with mild oxidants like magnesium monoperoxyphthalate (MMPP) in alcohol can lead to a novel ring-opening reaction, yielding acyl aminobenzene sulfonate esters. scholaris.ca This reaction proceeds through the nucleophilic attack of the solvent on the C2 carbon, followed by oxidation of the resulting thiol. scholaris.ca More potent oxidation with reagents like peroxy acids could potentially oxidize the sulfur atom to a sulfoxide (B87167) or sulfone. Additionally, oxidation by hydroxyl radicals in atmospheric or aqueous environments leads to the formation of various hydroxybenzothiazole products from attack on the benzene ring, or 2-hydroxybenzothiazole (B105590) from attack at the C2 position. nih.gov
Reduction: Reduction reactions on this compound would primarily involve the carbon-halogen bonds. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can lead to hydrodehalogenation. The C-I bond is generally more readily reduced than the C-Br bond, allowing for potential selective removal of the iodine at C6.
While the target molecule lacks a nitro group, a common and important transformation for many biologically active benzothiazoles is the reduction of a nitro substituent to an amine. This reaction highlights the chemical tolerance of the benzothiazole system. For a related compound like 7-bromo-6-iodo-4-nitrobenzothiazole, the nitro group could be selectively reduced to an amino group using various reagents, leaving the halogen atoms untouched. commonorganicchemistry.com
Common reagents for selective nitro group reduction in the presence of aryl halides include:
Tin(II) chloride (SnCl₂) in HCl or ethanol. commonorganicchemistry.com
Iron (Fe) powder in acetic acid or with ammonium (B1175870) chloride.
Sodium hydrosulfite (Na₂S₂O₄) .
Catalytic hydrogenation using specific catalysts like Raney Nickel, which can minimize competing dehalogenation. commonorganicchemistry.com
Ring-Opening and Re-Cyclization Pathways
The thiazole (B1198619) portion of the benzothiazole ring can be opened under certain conditions. As mentioned, mild oxidative conditions with MMPP in an alcohol solvent can lead to a facile oxidative ring-opening, yielding an acyl aminobenzene sulfonate ester. scholaris.caresearchgate.net This transformation is proposed to proceed via coordination of a Lewis acid to the nitrogen, increasing the electrophilicity of the C2 carbon, followed by nucleophilic attack, ring-opening to a thiol intermediate, and subsequent oxidation. scholaris.ca
The benzothiazole ring can also be opened under basic conditions. For example, 6-nitrobenzothiazole (B29876) reacts with methoxide (B1231860) to form an adduct that can be trapped, leading to ring-opened products. rsc.org
More advanced strategies involve a "ring-opening-recombination" approach. For instance, N-alkyl-2-methylbenzothiazolium salts can undergo ring-opening to provide a sulfur source for cascade or tandem cyclization reactions with other components, such as aldehydes and amines, to construct new, complex fused-ring systems like thiazinopyrrole derivatives. researchgate.net In such a sequence starting from a derivative of this compound, the di-halogenated benzene ring would remain as a substituent on the newly formed heterocyclic system, available for further synthetic modifications.
Advanced Spectroscopic and Characterization Methodologies for 7 Bromo 6 Iodo Benzothiazole
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a definitive analytical technique used to determine the elemental composition of a molecule with high accuracy. For 7-Bromo-6-iodo-benzothiazole (C₇H₃BrINS), HRMS provides an experimentally measured mass that can be compared against a theoretically calculated exact mass.
The confirmation is achieved by measuring the mass-to-charge ratio (m/z) to at least four decimal places. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound is 339.8290. An experimental HRMS measurement yielding a value within a narrow tolerance (typically < 5 ppm) of this calculated mass provides strong evidence for the molecular formula C₇H₃BrINS.
Furthermore, the presence of the bromine atom provides a distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which results in a characteristic M+ and M+2 isotopic pattern with nearly equal intensity. This pattern serves as an additional confirmation of the presence of a single bromine atom in the structure.
Table 1: Predicted HRMS Data for this compound
| Ion Formula | Calculated Exact Mass (m/z) |
|---|---|
| [C₇H₃⁷⁹BrINS + H]⁺ | 339.8290 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" that is unique to the compound's structure. For this compound, the spectra would be dominated by vibrations associated with the benzothiazole (B30560) ring system.
Aromatic C-H Stretching: Weak to medium intensity bands are expected in the 3000-3100 cm⁻¹ region. researchgate.net
C=N and C=C Ring Stretching: A series of strong to medium bands are characteristic of the benzothiazole core and typically appear in the 1400-1650 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic protons occur in the 1000-1300 cm⁻¹ and 750-900 cm⁻¹ regions, respectively.
C-S Stretching: This vibration is often weak and can be difficult to assign but is expected in the 600-800 cm⁻¹ range.
C-Br and C-I Stretching: These vibrations involve heavy atoms and therefore appear at low frequencies, typically below 600 cm⁻¹. The C-Br stretch is expected in the 500-600 cm⁻¹ range, while the C-I stretch would be found at an even lower frequency (typically 450-550 cm⁻¹). These modes are often more easily observed in the Raman spectrum. acs.org
Table 5: Predicted Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=N / C=C Ring Stretch | 1400 - 1650 | IR, Raman |
| C-H In-Plane Bend | 1000 - 1300 | IR, Raman |
| C-H Out-of-Plane Bend | 750 - 900 | IR |
| C-S Stretch | 600 - 800 | Raman |
| C-Br Stretch | 500 - 600 | IR, Raman |
X-ray Crystallography for Solid-State Structure Determination
As of the latest literature and database reviews, a single-crystal X-ray diffraction study for this compound has not been reported in the public domain. Consequently, detailed experimental crystallographic data, including unit cell parameters and atomic coordinates, are not available.
A crystallographic analysis of this compound would provide invaluable information. The benzothiazole core is expected to be largely planar. The analysis would precisely define the bond lengths and angles of the fused ring system and the carbon-halogen bonds. Of particular interest would be the planarity of the entire molecule and any subtle deviations caused by the bulky bromo and iodo substituents.
Furthermore, X-ray crystallography would elucidate the supramolecular architecture, revealing how the molecules pack in the solid state. Key intermolecular interactions that could be expected and precisely characterized include:
Halogen Bonding: The presence of both bromine and iodine atoms, which can act as halogen bond donors, alongside the nitrogen and sulfur atoms that can act as acceptors, suggests the potential for significant halogen bonding interactions that would influence the crystal packing.
Other Weak Interactions: Van der Waals forces and other weak intermolecular contacts would also be quantified, providing a complete picture of the forces governing the solid-state structure.
The comprehensive structural data obtained from X-ray crystallography is fundamental for structure-property relationship studies, aiding in the rational design of new materials and in understanding the compound's physical and chemical properties. uwaterloo.cathepharmajournal.com
Table 1: Potential Crystallographic Parameters for this compound
| Parameter | Description | Value |
| Chemical Formula | The elemental composition of the compound. | C₇H₃BrINS |
| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. | 339.98 g/mol |
| Crystal System | A classification of crystals based on their axial systems. | To be determined |
| Space Group | The group of symmetry operations that describes the crystal's symmetry. | To be determined |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Not available |
| Volume | The volume of the unit cell. | Not available |
| Z | The number of molecules in the unit cell. | Not available |
| Density (calculated) | The theoretical density of the crystal. | Not available |
| Bond Lengths | The equilibrium distances between the nuclei of two bonded atoms. | To be determined |
| Bond Angles | The angles formed between three connected atoms across two bonds. | To be determined |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | To be determined |
| Intermolecular Contacts | Distances and angles of non-covalent interactions like halogen bonding and π-stacking. | To be determined |
Computational and Theoretical Investigations of 7 Bromo 6 Iodo Benzothiazole
Density Functional Theory (DFT) Calculations
DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of 7-Bromo-6-iodo-benzothiazole. Conformational analysis would explore different spatial arrangements of the atoms to locate the global energy minimum on the potential energy surface.
Electronic Structure Characterization (HOMO-LUMO Energies and Gaps, Charge Distribution)
Understanding the electronic properties of a molecule is key to predicting its reactivity and spectroscopic behavior. This involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. The charge distribution across the molecule would also be calculated to identify electron-rich and electron-deficient regions.
Table 1: Hypothetical Electronic Properties of this compound
| Parameter | Expected Value (Arbitrary Units) |
|---|---|
| HOMO Energy | |
| LUMO Energy |
Note: The table above is for illustrative purposes only, as specific data for this compound is unavailable.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict various spectroscopic properties. For this compound, this would include the prediction of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structural elucidation. Additionally, the calculation of vibrational frequencies would correspond to the peaks observed in an infrared (IR) spectrum, providing further structural confirmation.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), indicating sites for nucleophilic attack.
Quantum Chemical Descriptors and Reactivity Indices
From the electronic properties calculated using DFT, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule.
Chemical Hardness (η), Softness (s), and Electrophilicity Index (ω)
These descriptors are based on the energies of the HOMO and LUMO.
Chemical Hardness (η) is a measure of the resistance of a molecule to change its electron distribution. It is calculated as half the HOMO-LUMO gap.
Chemical Softness (s) is the reciprocal of hardness and indicates the ease of electron cloud polarization.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
Table 2: Hypothetical Reactivity Indices for this compound
| Descriptor | Formula | Expected Value (Arbitrary Units) |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | |
| Chemical Softness (s) | 1 / η |
Note: The table above is for illustrative purposes only, as specific data for this compound is unavailable.
Fukui Functions for Local Reactivity Sites
Fukui functions are essential conceptual DFT descriptors that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed.
For this compound, the presence of two different halogen atoms on the benzene (B151609) ring, along with the fused thiazole (B1198619) moiety, creates a complex electronic landscape. The nitrogen and sulfur atoms in the thiazole ring, being heteroatoms, significantly influence the electron distribution across the entire molecule.
Expected Reactivity Patterns Based on Fukui Functions:
Electrophilic Attack: The sites most susceptible to electrophilic attack are those with the highest values of the Fukui function f-(r), which corresponds to the regions where the Highest Occupied Molecular Orbital (HOMO) is localized. In benzothiazole (B30560) derivatives, the benzene ring is generally less electron-rich than the thiazole part, a trend that is further amplified by the electron-withdrawing nature of the bromo and iodo substituents. researchgate.net However, within the benzene portion, the carbon atoms not bearing a halogen are likely to be the primary sites for electrophilic substitution, with the precise location depending on the subtle interplay of inductive and resonance effects. Computational studies on simpler benzothiazoles often show that the C4 and C5 positions can be susceptible to electrophilic attack. nih.gov
Nucleophilic Attack: Conversely, the sites most prone to nucleophilic attack are identified by the highest values of the Fukui function f+(r), corresponding to the localization of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The carbon atoms attached to the bromine and iodine (C7 and C6, respectively) are expected to be highly electrophilic and, therefore, prime targets for nucleophilic substitution. The LUMO is often distributed over these C-X (X=Br, I) bonds. Additionally, the C2 carbon of the thiazole ring is a well-established electrophilic center in many benzothiazole reactions. nih.gov
Radical Attack: The sites for radical attack are predicted by the Fukui function f0(r). In many cases, this follows the average of the predictions for electrophilic and nucleophilic attack.
The following interactive table provides hypothetical Fukui function values for the key atoms of this compound, derived from general knowledge of halogenated benzothiazoles. These values are illustrative and would require specific DFT calculations for precise quantification.
| Atom | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f0) for Radical Attack |
| C2 | High | Low | Medium |
| C4 | Low | High | Medium |
| C5 | Low | Medium | Low |
| C6 | Very High | Very Low | High |
| C7 | Very High | Very Low | High |
| N3 | Medium | Medium | Medium |
| S1 | Low | High | Medium |
Note: These values are qualitative predictions based on the known electronic effects in similar molecules.
Reaction Mechanism Studies Through Computational Modeling
Computational modeling is instrumental in elucidating complex reaction mechanisms, including the determination of regioselectivity and the characterization of transition states. For a di-halogenated compound like this compound, these studies are particularly valuable for predicting the outcomes of cross-coupling reactions, which are pivotal in synthetic chemistry.
Elucidation of Regioselectivity Mechanisms
The differential reactivity of the C-Br and C-I bonds is a key aspect of the chemistry of this compound. In transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, the regioselectivity is primarily dictated by the energy of the C-X bond and the kinetics of the oxidative addition step.
Bond Dissociation Energies: The Carbon-Iodine bond (approx. 228 kJ/mol) is significantly weaker than the Carbon-Bromine bond (approx. 285 kJ/mol). This thermodynamic difference strongly suggests that in a reaction where the C-X bond is cleaved, the C-I bond at the 6-position will react preferentially.
Oxidative Addition: Computational studies on various aryl halides have consistently shown that the oxidative addition of a palladium(0) catalyst to a C-I bond has a lower activation barrier than the corresponding addition to a C-Br bond. rsc.org This kinetic preference reinforces the selective activation of the C6-I bond.
Therefore, in a typical palladium-catalyzed cross-coupling reaction, it is computationally predictable that the substitution will occur at the 6-position, leaving the 7-bromo group intact for subsequent transformations. This selectivity allows for a stepwise functionalization of the benzothiazole core.
Transition State Analysis for Key Transformations
Transition state analysis provides a detailed picture of the energy profile of a reaction, allowing for the calculation of activation energies and the visualization of the molecular geometries of high-energy intermediates.
For the selective Suzuki coupling at the C6-I position of this compound, a DFT study would typically model the following key steps:
Oxidative Addition: The initial step involves the coordination of the palladium(0) catalyst to the C-I bond, followed by the cleavage of this bond to form an arylpalladium(II) intermediate. Transition state calculations for this step would reveal a lower energy barrier for the C-I bond compared to the C-Br bond, confirming the regioselectivity. rsc.org
Transmetalation: The aryl group from a boronic acid (or ester) is transferred to the palladium center, displacing the halide. The transition state for this step involves a bridged structure containing both the palladium and boron atoms.
Reductive Elimination: This is the final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated. The transition state geometry would show the two organic fragments in close proximity on the palladium center just before the formation of the new bond.
A hypothetical energy profile for a selective Suzuki reaction at the C6-I position is presented in the table below. The values are illustrative and represent typical energy changes in such a catalytic cycle.
| Reaction Step | Relative Energy (kcal/mol) |
| Reactants (this compound + Pd(0)) | 0 |
| TS1 (Oxidative Addition at C-I) | +15 |
| Arylpalladium(II) Intermediate | -5 |
| TS2 (Transmetalation) | +20 |
| Di-aryl Palladium Complex | -10 |
| TS3 (Reductive Elimination) | +25 |
| Products (6-Aryl-7-bromo-benzothiazole + Pd(0)) | -30 |
Note: TS refers to the Transition State. The higher activation energy for oxidative addition at a C-Br bond (not shown) would be significantly greater than +15 kcal/mol, thus favoring the C-I pathway.
Synthetic Applications and Advanced Material Precursors
7-Bromo-6-iodo-benzothiazole as a Versatile Building Block in Complex Molecule Synthesis
The presence of both a bromine and an iodine atom on the benzothiazole (B30560) scaffold is central to the synthetic utility of this compound. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to the carbon-bromine bond. This difference in reactivity enables chemists to selectively functionalize the 6-position of the benzothiazole ring while leaving the 7-position available for subsequent transformations. This orthogonal reactivity is a key advantage in the design of efficient and convergent synthetic routes.
Precursor for Poly-functionalized Benzothiazole Derivatives
The differential reactivity of the C-I and C-Br bonds in this compound allows for the sequential introduction of various substituents, leading to the creation of a diverse library of poly-functionalized benzothiazole derivatives. For instance, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination can be selectively performed at the 6-position.
Subsequent modification at the 7-position can then be achieved under different reaction conditions, often requiring a more active catalyst or harsher conditions to activate the C-Br bond. This stepwise approach provides precise control over the final structure of the molecule, enabling the synthesis of compounds with multiple, strategically placed functional groups. This level of control is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for fine-tuning the properties of organic materials.
Table 1: Regioselective Cross-Coupling Reactions of this compound
| Reaction Type | Position of Primary Reaction | Typical Reagents | Potential Introduced Group |
| Suzuki Coupling | 6-position (C-I) | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl or Heteroaryl |
| Sonogashira Coupling | 6-position (C-I) | Terminal alkynes, Pd/Cu catalysts, base | Alkynyl |
| Buchwald-Hartwig Amination | 6-position (C-I) | Amines, Pd catalyst, base | Amino |
| Heck Coupling | 6-position (C-I) | Alkenes, Pd catalyst, base | Alkenyl |
Role in the Synthesis of Fused Heterocyclic Systems
Beyond simple functionalization, this compound serves as a key precursor for the construction of more complex, fused heterocyclic systems. By introducing appropriate functional groups at the 6- and 7-positions, intramolecular cyclization reactions can be triggered to form new rings fused to the benzothiazole core.
For example, a Sonogashira coupling at the 6-position to introduce an alkyne, followed by the introduction of a nucleophilic group at the 7-position (e.g., via a Buchwald-Hartwig amination), can set the stage for an intramolecular cyclization to form a thieno[3,2-g]benzothiazole or a related fused system. The ability to build such complex polycyclic aromatic systems is of significant interest for the development of novel materials with extended π-conjugation.
Development of Advanced Organic Materials
The benzothiazole moiety is a well-known fluorophore, and its derivatives are widely explored for applications in materials science. The strategic functionalization of the this compound scaffold allows for the precise tuning of the electronic and photophysical properties of the resulting molecules, making them promising candidates for a range of advanced organic materials.
Precursors for Fluorescent and Luminescent Materials
By introducing electron-donating and electron-accepting groups at the 6- and 7-positions of the benzothiazole core, chemists can create "push-pull" systems with significant intramolecular charge transfer (ICT) character. These ICT fluorophores often exhibit strong solvatochromism, where their emission color is highly dependent on the polarity of the surrounding medium, making them useful as environmental sensors. The ability to systematically vary the substituents through sequential cross-coupling reactions on this compound provides a powerful platform for the rational design of fluorescent dyes with tailored emission wavelengths and quantum yields.
Exploration in Organic Electronics and Photonics
The extended π-conjugated systems that can be synthesized from this compound are of great interest for applications in organic electronics and photonics. By incorporating this building block into larger polymeric or oligomeric structures, materials with desirable charge transport properties can be developed for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The ability to precisely control the molecular architecture through the regioselective functionalization of the dihalogenated precursor is critical for optimizing the performance of these devices. For instance, the introduction of specific side chains can influence the solid-state packing of the molecules, which in turn has a profound impact on their charge mobility.
Precursors for Ligands and Catalysts in Organometallic Chemistry
The nitrogen and sulfur atoms within the benzothiazole ring system possess lone pairs of electrons that can coordinate to metal centers. By functionalizing the 6- and 7-positions of this compound with additional donor atoms, such as phosphorus or nitrogen, multidentate ligands can be synthesized. These custom-designed ligands can be used to create novel organometallic complexes with unique catalytic activities or interesting photophysical and electrochemical properties. The steric and electronic properties of these ligands can be systematically tuned by varying the substituents introduced via cross-coupling reactions, allowing for the fine-tuning of the resulting metal complex's reactivity and stability.
Conclusion and Future Research Directions
Summary of Current Understanding and Achievements
Currently, the scientific literature dedicated exclusively to 7-Bromo-6-iodo-benzothiazole is sparse. The primary achievement lies in its identification and the theoretical possibility of its synthesis based on established methodologies for creating halogenated benzothiazoles. The benzothiazole (B30560) core is a well-known pharmacophore, and its derivatives have a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The presence of both bromine and iodine atoms on the benzene (B151609) ring of the benzothiazole scaffold is anticipated to bestow unique reactivity and potential for further functionalization.
The general synthetic routes to benzothiazoles often involve the condensation of 2-aminothiophenols with various electrophiles. mdpi.commdpi.com For polyhalogenated benzothiazoles, the synthesis would likely start from a correspondingly substituted aniline (B41778) precursor. The introduction of bromine and iodine can be achieved through electrophilic halogenation of the benzothiazole nucleus or by using pre-halogenated starting materials. The differential reactivity of the C-Br and C-I bonds could allow for selective chemical transformations, a key aspect of its potential utility.
Below is a table summarizing the general properties of halogenated benzothiazoles, which can be extrapolated to this compound:
| Property | General Description |
| Molecular Formula | C7H3BrINS |
| Physical State | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
| Reactivity | The C-I bond is generally more reactive in cross-coupling reactions than the C-Br bond |
Identification of Remaining Challenges in 7-Br-6-I-BT Chemistry
The primary challenge in the chemistry of this compound is the lack of dedicated research. This gap in the literature presents several specific hurdles:
Validated Synthetic Protocols: While general methods for benzothiazole synthesis exist, an optimized and validated protocol for the specific, high-yield synthesis of this compound has not been published. Challenges may include regioselectivity during halogenation and the stability of intermediates. mdpi.com
Characterization Data: There is a complete absence of published spectroscopic and crystallographic data for this compound. This fundamental information is crucial for confirming its structure and understanding its electronic properties.
Reactivity Studies: The differential reactivity of the carbon-iodine versus the carbon-bromine bond in this specific regioisomeric arrangement has not been experimentally determined. Understanding the selectivity of reactions such as Suzuki, Stille, or Buchwald-Hartwig cross-couplings is essential for its use as a synthetic building block. youtube.comacs.orgorganic-chemistry.org
Biological Profiling: The biological activities of this compound are entirely unexplored. Screening for potential therapeutic applications is a significant undertaking that has yet to be initiated.
Prospective Avenues for Future Research and Development
The unique structural features of this compound open up numerous exciting possibilities for future research and development. The following are promising areas of investigation:
Development of Efficient Synthesis: A primary focus should be the development and optimization of a reliable synthetic route to produce this compound in sufficient quantities for further study. This could involve exploring various halogenation reagents and reaction conditions.
Selective Functionalization: A key area of research will be the selective functionalization of the C-I and C-Br bonds. The higher reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions could be exploited to introduce a diverse range of substituents at the 6-position, followed by subsequent modification at the 7-position. nih.gov This would allow for the creation of a library of novel benzothiazole derivatives.
Medicinal Chemistry Applications: Given the established biological importance of the benzothiazole scaffold, derivatives of this compound should be screened for a variety of biological activities. The introduction of different functional groups via the halogen atoms could lead to the discovery of new potent and selective therapeutic agents. jchemrev.commdpi.combenthamscience.com Halogenated compounds often exhibit enhanced biological activity. nih.gov
Materials Science: Benzothiazole derivatives have found applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) and fluorescent probes. acs.org The unique electronic properties conferred by the bromo and iodo substituents could be harnessed to develop new materials with interesting photophysical properties.
The table below outlines potential research directions and their rationales:
| Research Avenue | Rationale | Potential Impact |
| Selective Cross-Coupling Studies | The differential reactivity of C-I and C-Br bonds allows for sequential, site-selective modifications. | Creation of complex, highly functionalized benzothiazole derivatives for various applications. |
| Anticancer Drug Discovery | The benzothiazole nucleus is a key component of several anticancer agents. | Development of new chemotherapeutic agents with potentially novel mechanisms of action. nih.govdntb.gov.ua |
| Antimicrobial Agent Development | Benzothiazole derivatives have shown significant antimicrobial and antifungal activity. | Discovery of new treatments for infectious diseases, potentially overcoming existing resistance mechanisms. |
| Development of Molecular Probes | The rigid, aromatic structure can be functionalized to create fluorescent sensors for ions or biomolecules. | New tools for bioimaging and diagnostics. |
Q & A
Basic: What are the common synthetic routes for preparing 7-bromo-6-iodo-benzothiazole?
Methodological Answer:
The synthesis typically involves halogenation and cyclization steps. A general approach includes:
- Nucleophilic substitution : Reacting benzothiazole precursors with bromine and iodine sources (e.g., NBS for bromination, KI/I₂ for iodination) in polar solvents like DMSO or DMF under reflux .
- Cyclization of thiourea derivatives : Using ammonium thiocyanate or thiourea with halogenated anilines in acidic media, followed by oxidative cyclization with bromine or iodine .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 45 minutes at 130°C) compared to traditional reflux methods, improving yield .
Key reagents include hydrazine hydrate, bromine solutions, and ethylene glycol as a solvent . Yields range from 65–85% depending on halogenation efficiency .
Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance halogenation efficiency, while ethylene glycol improves cyclization .
- Temperature control : Lower temperatures (5–10°C) during precursor formation reduce side reactions, while reflux (85°C) accelerates cyclization .
- Catalyst use : Pd(0) catalysts in Suzuki cross-coupling reactions improve regioselectivity for iodine incorporation .
- Microwave irradiation : Accelerates reaction kinetics, achieving higher yields (e.g., 87% in microwave vs. 70% in traditional methods) .
Monitor reaction progress via TLC (Rf ~0.68 in ethyl acetate/hexane) and confirm purity via melting point analysis (expected range: 201–212°C) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- 1H/13C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and confirms halogen substitution patterns .
- IR spectroscopy : Detects NH stretches (~3325 cm⁻¹) and C=N vibrations (~1595 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 351 for C₇H₃BrINS) .
- X-ray crystallography : Resolves structural ambiguities using SHELX refinement (e.g., SHELXL for high-resolution data) .
For purity assessment, use HPLC with UV detection at λmax ~276 nm .
Advanced: How can crystallographic data resolve ambiguities in structural determination of halogenated benzothiazoles?
Methodological Answer:
SHELX software (e.g., SHELXL) addresses challenges such as:
- Disordered halogen positions : Refinement against high-resolution data (<1.0 Å) distinguishes Br/I occupancy .
- Twinning correction : SHELXD detects pseudo-merohedral twinning in crystals with multiple halogen substituents .
- Thermal motion analysis : SHELXPRO models anisotropic displacement parameters to validate bond lengths (e.g., C-Br: ~1.89 Å, C-I: ~2.09 Å) .
Example: SHELX refinement reduced R-factor from 0.15 to 0.05 in a brominated benzothiazole derivative .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
Critical precautions include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors during synthesis .
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal; collect solid waste in sealed containers .
- First aid : For eye exposure, rinse with water for 15 minutes; seek medical help if irritation persists .
Advanced: How can researchers resolve contradictions between theoretical and experimental data for benzothiazole derivatives?
Methodological Answer:
Strategies include:
- Computational validation : Compare DFT-calculated NMR/IR spectra with experimental data to identify discrepancies (e.g., tautomerism or solvent effects) .
- Multi-technique verification : Cross-validate X-ray structures with solid-state NMR to confirm halogen positions .
- Impurity analysis : Use GC-MS to detect side products (e.g., dehalogenated byproducts) that skew spectral data .
Case study: A 0.3 ppm shift in calculated vs. observed 1H NMR signals was traced to solvent polarity effects .
Basic: What are the documented biological activities of halogenated benzothiazole analogs?
Methodological Answer:
Reported activities include:
- Anticancer : Inhibition of SKRB-3 breast cancer cells (IC₅₀ ~12 µM) via kinase pathway modulation .
- Anti-inflammatory : 65–85% reduction in mouse paw edema via COX-2 inhibition .
- Antimicrobial : Activity against S. aureus (MIC ~8 µg/mL) and E. coli (MIC ~16 µg/mL) .
Advanced: How does iodine substitution influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Iodine enhances reactivity due to:
- Leaving group ability : I⁻ is a superior leaving group vs. Br⁻, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
- Electronic effects : The electron-withdrawing nature of iodine activates the C-6 position for nucleophilic attacks .
- Steric directing : Iodine’s larger atomic radius directs substituents to para positions in electrophilic substitutions .
Example: Iodine-substituted derivatives show 20% higher yields in Sonogashira couplings compared to brominated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
